![molecular formula C22H24N2S2 B11179499 4-(propan-2-yl)-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11179499.png)
4-(propan-2-yl)-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(propan-2-yl)-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound featuring a quinoline core with a dithiolo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with quinoline-based intermediates under controlled conditions. The reaction often requires catalysts such as Lewis acids and is conducted in solvents like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiolo ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and aniline moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, it has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development. Studies have indicated its efficacy in inhibiting kinases involved in cancer cell proliferation .
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their anti-cancer properties. They have demonstrated significant activity against various cancer cell lines, including liver and breast cancer .
Industry
Industrially, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as kinases and other enzymes. It binds to the active sites of these proteins, inhibiting their activity and thereby disrupting cellular processes like signal transduction and cell division. The dithiolo ring system is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 3,5-bis(phenylimino)-1,2-dithiolan-4-yl derivatives
Uniqueness
Compared to similar compounds, 4-(propan-2-yl)-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exhibits higher stability and specificity in its interactions with biological targets. Its unique structural features, such as the isopropyl group and the specific arrangement of the dithiolo ring, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N2S2 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
4,4,7-trimethyl-N-(4-propan-2-ylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C22H24N2S2/c1-13(2)15-7-9-16(10-8-15)23-21-19-17-11-6-14(3)12-18(17)24-22(4,5)20(19)25-26-21/h6-13,24H,1-5H3 |
InChI Key |
ZSCRQHIOVKAYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3,4-dimethoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11179417.png)

![(1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11179431.png)
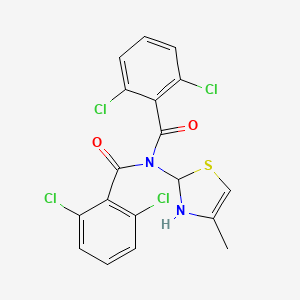
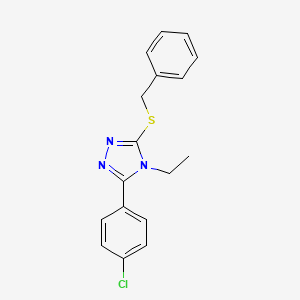
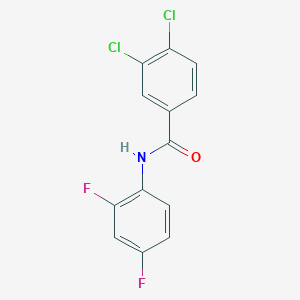
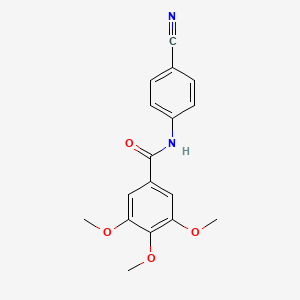
![N-(4-methylbenzyl)-2-{[(phenylsulfonyl)acetyl]amino}benzamide](/img/structure/B11179458.png)
![1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11179470.png)
![N-[4-(butan-2-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B11179472.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B11179473.png)
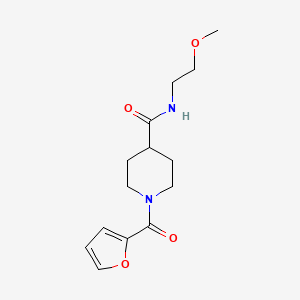
![N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11179487.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11179494.png)
